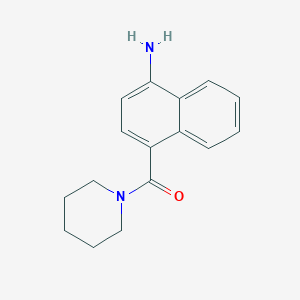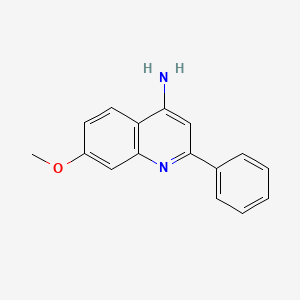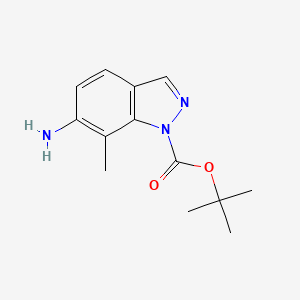
(4-Aminonaphthalen-1-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminonaphthalen-1-yl)(piperidin-1-yl)methanone is an organic compound that features a naphthalene ring substituted with an amino group at the 4-position and a piperidine ring attached via a methanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminonaphthalen-1-yl)(piperidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives and piperidine.
Formation of Intermediate: The naphthalene derivative is first nitrated to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.
Coupling Reaction: The amino-naphthalene intermediate is then coupled with piperidine under suitable conditions to form the final product. This step often involves the use of coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Nitration and Reduction: Using continuous flow reactors to efficiently nitrate and reduce naphthalene derivatives.
Automated Coupling: Employing automated systems for the coupling reaction to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Aminonaphthalen-1-yl)(piperidin-1-yl)methanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amino group or the piperidine ring.
Substitution: The amino group can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or nickel catalysts.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced amines or piperidine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Medicine
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry
Material Science: Employed in the synthesis of novel polymers and materials with unique electronic properties.
Wirkmechanismus
The mechanism by which (4-Aminonaphthalen-1-yl)(piperidin-1-yl)methanone exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Aminophenyl)(piperidin-1-yl)methanone
- (4-Aminobenzyl)(piperidin-1-yl)methanone
- (4-Aminopyridin-1-yl)(piperidin-1-yl)methanone
Uniqueness
- Structural Features : The presence of a naphthalene ring distinguishes it from other similar compounds, potentially offering unique electronic and steric properties.
- Applications : Its unique structure may confer specific biological activities not observed in other related compounds.
Eigenschaften
Molekularformel |
C16H18N2O |
|---|---|
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
(4-aminonaphthalen-1-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H18N2O/c17-15-9-8-14(12-6-2-3-7-13(12)15)16(19)18-10-4-1-5-11-18/h2-3,6-9H,1,4-5,10-11,17H2 |
InChI-Schlüssel |
BLZCJOQBGPMDFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C3=CC=CC=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11863087.png)





![2,2,6,6-Tetramethyl-1-[(trimethylsilyl)oxy]cyclohexane-1-carbonitrile](/img/structure/B11863109.png)
![2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one](/img/structure/B11863128.png)




![3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11863155.png)
![Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate](/img/structure/B11863160.png)
